molecular formula C8H5NO2 B1296434 3-(Pyridin-3-yl)propiolic acid CAS No. 59608-01-4

3-(Pyridin-3-yl)propiolic acid

Cat. No. B1296434
CAS RN: 59608-01-4
M. Wt: 147.13 g/mol
InChI Key: WGCAHZOLQMSYJH-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)propiolic acid is a chemical compound with the molecular formula C8H5NO2 . It is commonly used as a ligand to make coordination polymers .


Molecular Structure Analysis

The molecular structure of 3-(Pyridin-3-yl)propiolic acid consists of a pyridine ring attached to a propiolic acid group . The molecule has been used as a ligand to make coordination polymers .


Chemical Reactions Analysis

While the specific chemical reactions involving 3-(Pyridin-3-yl)propiolic acid are not detailed in the available resources, it’s known that it can participate in the formation of coordination polymers .


Physical And Chemical Properties Analysis

3-(Pyridin-3-yl)propiolic acid has a molecular weight of 147.13 . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(Pyridin-3-yl)propiolic acid has been utilized in the synthesis of various heterocyclic compounds. For example, it plays a role in the efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones, where in situ generated propiolic acid chloride is used for cyclization, leading to flexible access to target compounds (Schirok, Alonso-Alija, & Michels, 2005). Additionally, 3-(Pyridin-3-yl)propiolic acid derivatives have been synthesized as functionalized indolizines through Lewis acid-catalyzed cyclizations, providing a new approach to ester-substituted indolizine derivatives (Specowius, Bendrath, Winterberg, Ayub, & Langer, 2012).

Antimicrobial Activities

Some derivatives of 3-(Pyridin-3-yl)propiolic acid have been explored for their antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide was performed, and these compounds were evaluated for antimicrobial activity, revealing that many screened compounds showed good or moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

Research has also been conducted on the use of 3-(Pyridin-3-yl)propiolic acid derivatives as corrosion inhibitors. Schiff’s bases of pyridyl substituted triazoles have been investigated for their effectiveness in inhibiting corrosion on mild steel in hydrochloric acid solutions. These studies found that certain derivatives exhibited significant inhibition performance, highlighting their potential application in industrial settings (Ansari, Quraishi, & Singh, 2014).

Catalysis

3-(Pyridin-3-yl)propiolic acid has been implicated in catalytic processes as well. For example, magnetically separable graphene oxide anchored sulfonic acid nanoparticles, incorporating 3-(Pyridin-3-yl)propiolic acid derivatives, have shown high catalytic activity for the synthesis of certain pyridine derivatives. This highlights the potential for these compounds in green chemistry applications (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

Safety And Hazards

Safety data sheets indicate that contact with skin and eyes should be avoided and that it should be used in a well-ventilated area . Further safety and hazard information is not available in the current resources .

properties

IUPAC Name

3-pyridin-3-ylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCAHZOLQMSYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320834
Record name 3-(Pyridin-3-yl)propiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)propiolic acid

CAS RN

59608-01-4
Record name 3-(3-Pyridinyl)-2-propynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59608-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 365172
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Record name 59608-01-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365172
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Record name 3-(Pyridin-3-yl)propiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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